

Protocol for Assessing Hpk1-IN-54 Target Engagement In Vivo

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Compound of Interest

Compound Name: *Hpk1-IN-54*

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Abstract

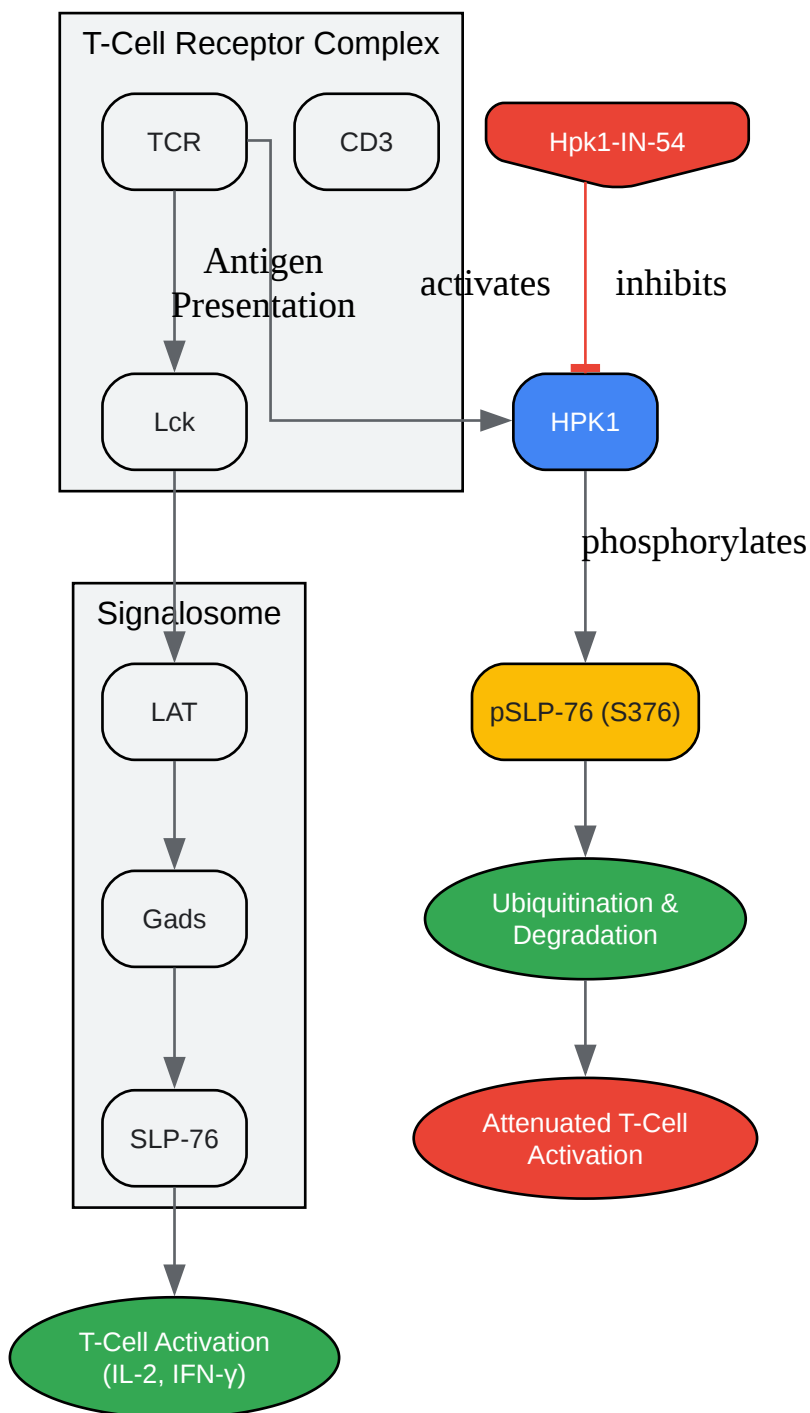
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vivo target engagement of **Hpk1-IN-54**, a putative inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.^{[1][2][3][4]} Inhibition of HPK1 is expected to enhance anti-tumor immune responses by augmenting T-cell activation and proliferation.^{[2][4][5]} These protocols describe methods to quantify the binding of **Hpk1-IN-54** to HPK1 in a cellular context and to measure the downstream functional consequences of this engagement.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.^{[1][6][7]} Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the SH2 domain containing leukocyte protein of 76kDa (SLP-76).^{[1][6][7][8]} This phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and degradation, which in turn attenuates T-cell activation.^{[1][6][7][9]} By inhibiting HPK1, compounds like **Hpk1-IN-54** aim to block this negative feedback loop, thereby sustaining T-cell activation and enhancing the immune response against cancer.^{[1][2]}

This protocol outlines *in vivo* methods to confirm that **Hpk1-IN-54** is effectively engaging its target, HPK1, and modulating its downstream signaling pathways. The described assays are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and for the preclinical and clinical development of **Hpk1-IN-54**.

Signaling Pathway



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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by **Hpk1-IN-54**.

Experimental Protocols

In Vivo Target Engagement Assessment via Phospho-SLP-76 Analysis

This protocol describes the measurement of the phosphorylation of SLP-76 at Serine 376 (pSLP-76) in peripheral blood mononuclear cells (PBMCs) or splenocytes from treated animals as a direct pharmacodynamic biomarker of HPK1 inhibition.

Materials:

- **Hpk1-IN-54**
- Vehicle control
- Syngeneic mouse model (e.g., C57BL/6)
- Anti-CD3 antibody
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization Buffer (e.g., BD Cytotfix/Cytoperm™)
- Fluorescently conjugated antibodies: anti-CD4, anti-CD8, anti-pSLP-76 (S376)
- Flow cytometer

Procedure:

- **Animal Dosing:** Administer **Hpk1-IN-54** or vehicle control to mice at desired doses and schedules.
- **T-Cell Activation:** At selected time points post-dosing, challenge mice with an intravenous (i.v.) injection of anti-CD3 antibody to induce T-cell activation.

- **Sample Collection:** Collect blood or spleens at a peak activation time point (e.g., 1.5-2 hours post-anti-CD3 challenge).[\[5\]](#)
- **Cell Isolation:** Isolate PBMCs by density gradient centrifugation or prepare a single-cell suspension from spleens.
- **Staining:**
 - Stain for cell surface markers (CD4 and CD8).
 - Fix and permeabilize the cells according to the manufacturer's protocol.
 - Stain for intracellular pSLP-76 (S376).
- **Flow Cytometry:** Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSLP-76 in CD4+ and CD8+ T-cell populations.
- **Data Analysis:** A reduction in pSLP-76 MFI in the **Hpk1-IN-54** treated group compared to the vehicle group indicates target engagement.

Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement

CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[\[3\]](#)[\[10\]](#)

Materials:

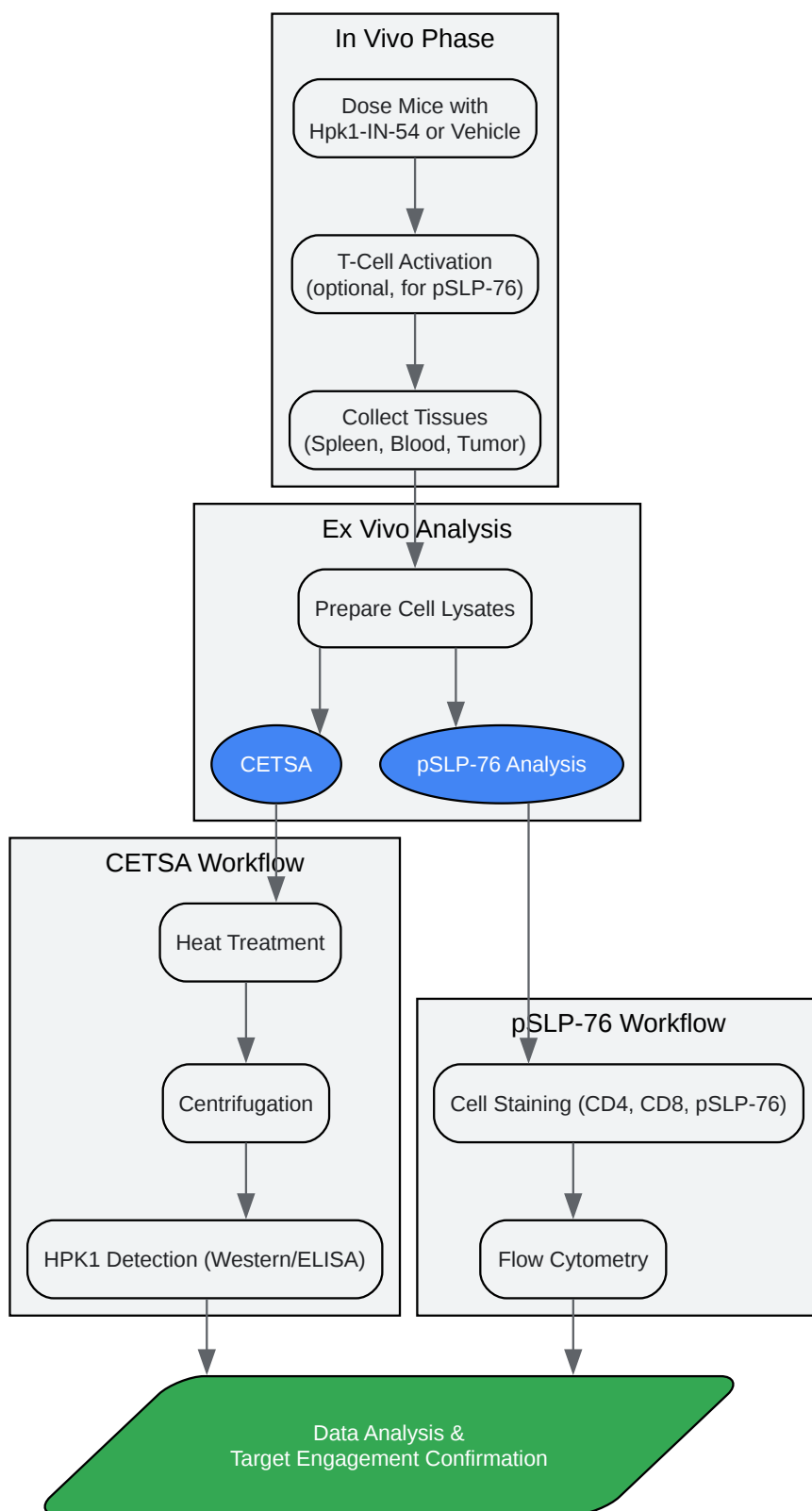
- **Hpk1-IN-54**
- Vehicle control
- Syngeneic mouse model
- Tissue of interest (e.g., spleen, tumor)
- Lysis buffer with protease and phosphatase inhibitors

- PCR tubes or strips
- Thermal cycler
- Western blot or ELISA reagents for HPK1 detection

Procedure:

- **Animal Dosing and Sample Collection:** Dose animals with **Hpk1-IN-54** or vehicle. At the desired time point, collect tissues and prepare cell lysates.
- **Heat Treatment:** Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
- **Separation of Soluble and Precipitated Fractions:** Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
- **Protein Quantification:** Carefully collect the supernatant containing the soluble protein fraction.
- **HPK1 Detection:** Quantify the amount of soluble HPK1 in each sample using Western blotting or ELISA.
- **Data Analysis:** Plot the amount of soluble HPK1 as a function of temperature. A shift in the melting curve to a higher temperature for the **Hpk1-IN-54** treated group compared to the vehicle group indicates target engagement.

Experimental Workflow



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